

# A Comparative Guide to EAE Induction: MOG(35-55) versus PLP(139-151)

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## Compound of Interest

Compound Name: MOG(35-55)

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For researchers, scientists, and drug development professionals, the choice of antigen for inducing Experimental Autoimmune Encephalomyelitis (EAE) is a critical decision that shapes the trajectory of preclinical studies in multiple sclerosis (MS). The two most widely employed encephalitogenic peptides, Myelin Oligodendrocyte Glycoprotein (35-55) (**MOG(35-55)**) and Proteolipid Protein (139-151) (PLP(139-151)), elicit distinct disease phenotypes, each modeling different aspects of human MS. This guide provides a comprehensive comparison of these two models, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate model for specific research questions.

## At a Glance: Key Differences in EAE Models

The selection between **MOG(35-55)** and PLP(139-151) for EAE induction hinges on the desired disease course and the specific immunological pathways under investigation. **MOG(35-55)** typically induces a chronic, progressive disease in C57BL/6 mice, mirroring the primary progressive form of MS. In contrast, PLP(139-151) in SJL mice results in a relapsing-remitting phenotype, which is characteristic of the most common form of MS.[\[1\]](#)[\[2\]](#)

Feature	MOG(35-55) Induced EAE	PLP(139-151) Induced EAE
Typical Mouse Strain	C57BL/6[3][4][5][6]	SJL[7][8][9]
Disease Course	Chronic, progressive paralysis[2][4]	Relapsing-remitting paralysis[2][7][8]
Typical Onset	9-14 days post-immunization[4][5]	10-15 days post-immunization (without PTX)[7]
Disease Incidence	80-100%[3][4]	90-100%[7]
Mean Maximum Score	2.5 - 3.5[4]	2.0 - 3.5 (first wave)[7]
Key Immunopathology	T-cell (predominantly Th1 and Th17) and B-cell involvement; extensive CNS inflammation and demyelination.[10][11][12]	Primarily T-cell mediated (Th1); epitope spreading is a noted feature.[13][14]
Pertussis Toxin (PTX)	Required for robust disease induction.[3][4][5]	Optional; increases severity of the initial phase but can reduce relapse rate.[7][9]

## Experimental Protocols

Detailed methodologies for the induction of EAE using **MOG(35-55)** and PLP(139-151) are provided below. These protocols represent commonly used procedures and may require optimization based on specific laboratory conditions and reagent sources.

### MOG(35-55)-Induced EAE in C57BL/6 Mice

This protocol is adapted from established methods for inducing a chronic EAE model.[3][4][5]

#### Materials:

- **MOG(35-55)** peptide
- Complete Freund's Adjuvant (CFA) containing *Mycobacterium tuberculosis*
- Pertussis Toxin (PTX)

- Phosphate Buffered Saline (PBS)
- Female C57BL/6 mice (8-12 weeks old)

**Procedure:**

- Antigen Emulsion Preparation: Prepare an emulsion of **MOG(35-55)** in CFA. A common concentration is 1-2 mg/mL of **MOG(35-55)**. Ensure a stable emulsion is formed by vigorous mixing or sonication.
- Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100-200  $\mu$ L of the **MOG(35-55)**/CFA emulsion, typically split over two sites on the flank.
- Pertussis Toxin Administration (Day 0 and Day 2): Administer PTX intraperitoneally. A typical dose is 100-200 ng per mouse in PBS. The first injection is given shortly after the immunization, and the second injection is administered 48 hours later.[5][6]
- Clinical Scoring: Begin daily monitoring of the mice for clinical signs of EAE from day 7 post-immunization. Use a standardized 0-5 scoring scale (see table below).

## **PLP(139-151)-Induced EAE in SJL Mice**

This protocol outlines the induction of a relapsing-remitting EAE model.[7][8][9]

**Materials:**

- PLP(139-151) peptide
- Complete Freund's Adjuvant (CFA) containing *Mycobacterium tuberculosis*
- (Optional) Pertussis Toxin (PTX)
- Phosphate Buffered Saline (PBS)
- Female SJL mice (8-12 weeks old)

**Procedure:**

- Antigen Emulsion Preparation: Prepare a stable emulsion of PLP(139-151) in CFA. A typical concentration for the peptide is 1 mg/mL.
- Immunization (Day 0): Anesthetize the mice. Inject 100  $\mu$ L of the PLP(139-151)/CFA emulsion subcutaneously, usually at the base of the tail or over the flank.
- Pertussis Toxin Administration (Optional): If a more severe initial disease phase is desired, PTX can be administered intraperitoneally on the day of immunization. However, this may reduce the incidence and severity of relapses.[7][9]
- Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization, using a standard 0-5 scoring system.

Standard EAE Clinical Scoring Scale:

Score	Clinical Signs
0	No clinical signs
1	Limp tail
2	Hind limb weakness or wobbly gait
3	Complete hind limb paralysis
4	Complete hind limb and partial forelimb paralysis
5	Moribund or dead

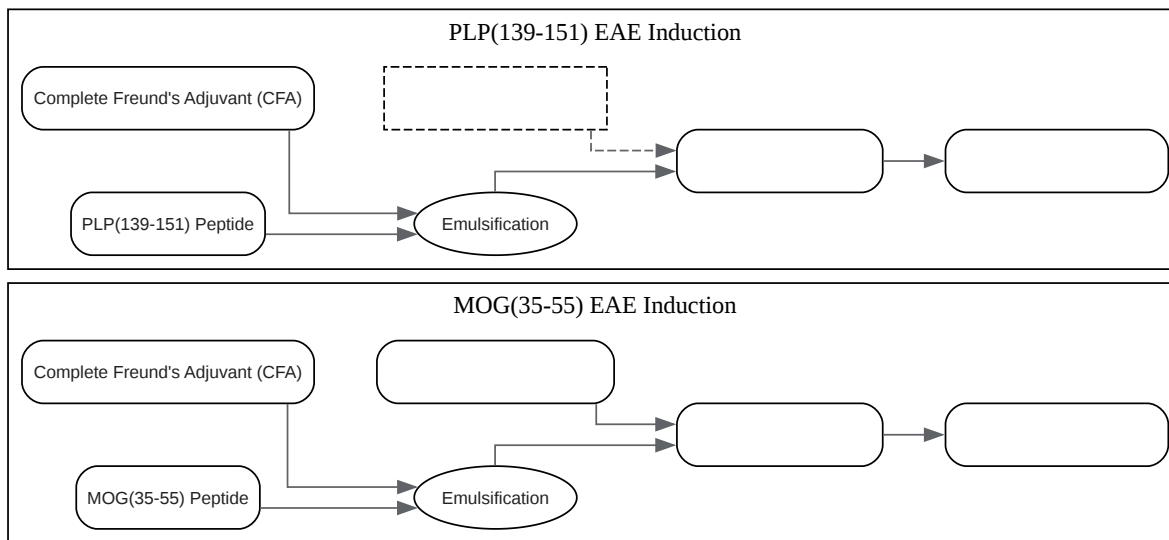
## Immunological Profiles: A Comparative Overview

The immune response elicited by **MOG(35-55)** and PLP(139-151) exhibits notable differences, particularly in the cytokine milieu that drives the autoimmune attack.

Cytokine	MOG(35-55) Model (C57BL/6)	PLP(139-151) Model (SJL)
IFN- $\gamma$ (Th1)	Elevated, contributes to inflammation.[11][15]	Key pathogenic cytokine, high levels are characteristic.[14][16]
IL-17 (Th17)	Crucial for disease induction and severity.[10][11][17]	Present and contributes to pathology, but IFN- $\gamma$ is often considered more dominant.[14][18]
IL-4, IL-10 (Th2)	Generally low during active disease, associated with regulation.[11]	Can be involved in the remission phases of the disease.[16]
TNF- $\alpha$	Pro-inflammatory cytokine involved in CNS damage.	Contributes to the inflammatory cascade in the CNS.[19]
IL-23	Essential for the development and maintenance of pathogenic Th17 cells.[10]	Plays a role in promoting Th17 responses.

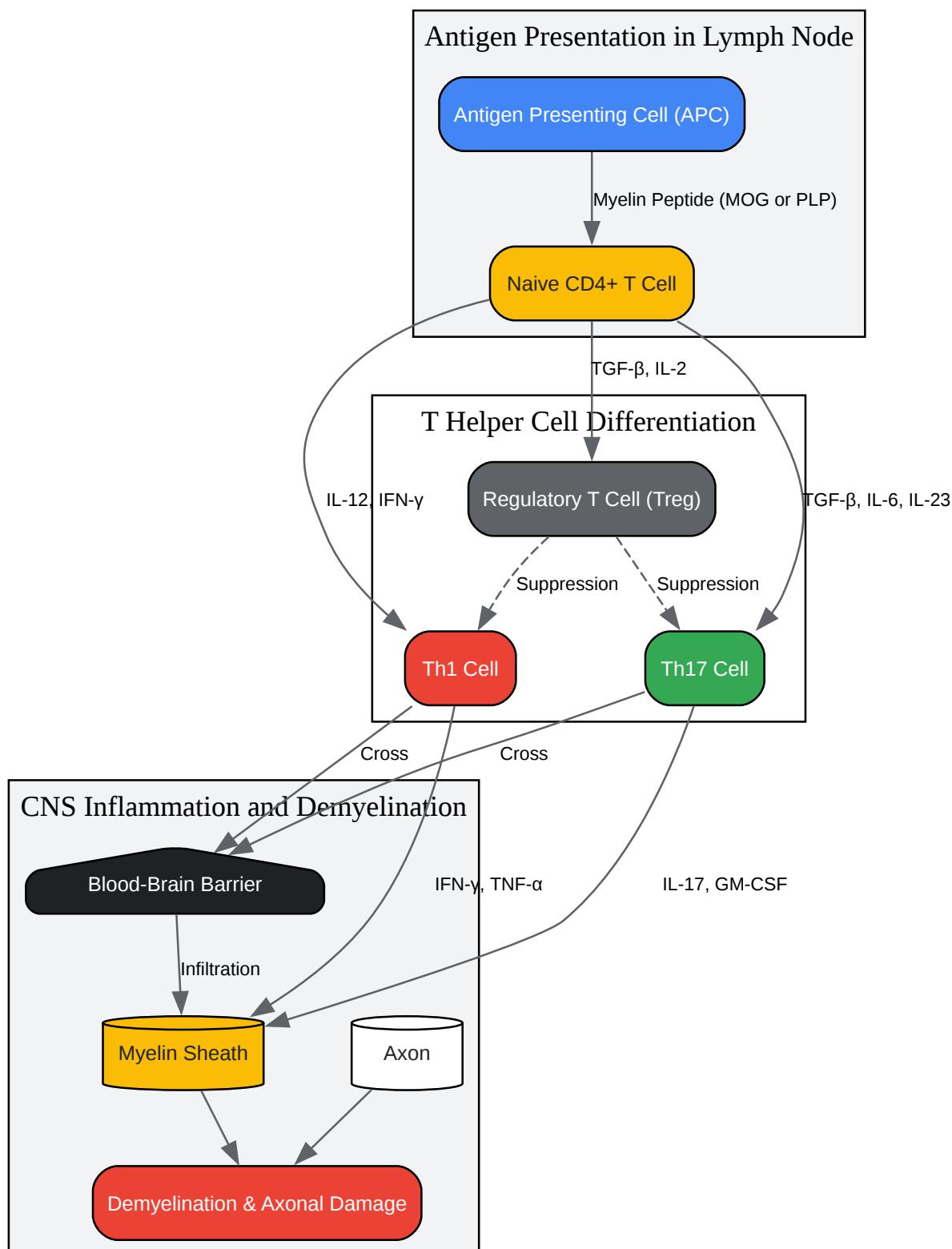
## Visualizing the Pathways and Processes

To further elucidate the experimental and biological distinctions between these two EAE models, the following diagrams illustrate the induction workflow and the key signaling pathways involved.



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Caption: Experimental workflows for **MOG(35-55)** and **PLP(139-151)** EAE induction.



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Caption: Generalized T-cell signaling pathways in the pathogenesis of EAE.

In conclusion, both **MOG(35-55)** and PLP(139-151) are invaluable tools for modeling multiple sclerosis. The choice between them should be guided by the specific research aims, whether the focus is on chronic progressive disease mechanisms or the dynamics of relapse and remission. A thorough understanding of their distinct immunological and pathological features is paramount for the successful design and interpretation of preclinical studies.

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